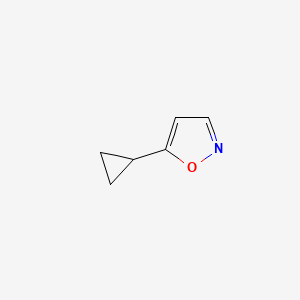

5-cyclopropylIsoxazole

説明

Contextual Significance of Isoxazole (B147169) Core Structures in Chemical Science

The isoxazole nucleus is a cornerstone in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgresearchgate.net The arrangement of the nitrogen and oxygen atoms within the ring allows for various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for biological receptor binding. nih.gov The isoxazole ring is also a valuable synthetic intermediate, as the weak N-O bond can be cleaved under reductive conditions, leading to the formation of other important structures like β-hydroxy ketones and γ-amino alcohols. taylorandfrancis.com

The development of novel synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has expanded the accessibility and diversity of isoxazole derivatives. nih.govrsc.org These advancements facilitate the creation of complex and highly functionalized molecules with enhanced bioactivity. rsc.orgresearchgate.net

Overview of Research Trajectories for 5-Cyclopropylisoxazole

Research on this compound and its derivatives has primarily centered on their potential applications in agrochemicals and medicinal chemistry. A significant area of investigation has been the design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides as potential herbicides. acs.orgacs.org These studies explore how different substituents on the benzylamine (B48309) and isoxazole rings affect herbicidal activity, with some compounds showing potent inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netacs.orgresearchgate.net

In medicinal chemistry, derivatives of this compound are explored for various therapeutic applications. For instance, (5-Cyclopropylisoxazol-3-yl)methanol has been investigated for its potential antimicrobial and anticancer properties. The cyclopropyl (B3062369) group is a key structural feature, often contributing to the molecule's unique reactivity and biological profile. cymitquimica.com

Historical Development of this compound Research

The synthesis of the isoxazole ring was first reported by Dunstan and Dymond, who synthesized 3,4,5-trimethylisoxazole (B86237) from nitroethane. ijpcbs.com However, it was Ludwig Claisen who first recognized the cyclic structure of an isoxazole derivative, 3-methyl-5-phenylisoxazole, in 1888. ijpcbs.com A major advancement in isoxazole chemistry came from Quilico's work between 1930 and 1946 on the synthesis of the ring system from nitrile oxides. ijpcbs.com

The primary and most powerful method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. acs.orgcdnsciencepub.comorganic-chemistry.org This reaction allows for the regioselective formation of various substituted isoxazoles. acs.orgorganic-chemistry.org Over the years, numerous modifications and improvements to this method have been developed, including the use of different catalysts and reaction conditions to enhance yield and selectivity. nih.govorganic-chemistry.org

Research specifically on this compound derivatives gained momentum with the discovery of their potential as herbicidal agents. For example, isoxaflutole (B1672639), a commercial herbicide, contains an isoxazole ring and served as a basis for the design of new this compound-based herbicides. researchgate.netlookchem.com

Chemical and Physical Properties of Key this compound Derivatives

The following table summarizes some of the reported physical and chemical properties of key this compound derivatives that are central to the research discussed.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound-3-carboxylic acid | C7H7NO3 | 153.14 | 96-100 chemdad.com | |

| This compound-4-carboxylic acid | 124845-04-1 sigmaaldrich.com | C7H7NO3 sigmaaldrich.com | 153.14 sigmaaldrich.com | 161-165 sigmaaldrich.com |

| This compound-3-carbonyl chloride | 53064-58-7 smolecule.com | C7H6ClNO2 smolecule.com | 171.58 smolecule.com | |

| (5-Cyclopropylisoxazol-3-yl)methanol | 1060817-48-2 | |||

| N,5-dicyclopropylisoxazole-3-carboxamide | 135401-50-2 vulcanchem.com | C10H12N2O2 vulcanchem.com | 192.218 vulcanchem.com |

Synthesis of this compound Derivatives

A common synthetic route to this compound-4-carboxylic acid, a key intermediate, starts with the reaction of 1,1-dimethoxy-N,N-dimethylmethanamine and methyl 3-cyclopropyl-3-oxo-propanoate. acs.orglookchem.com The resulting product is then treated with hydroxylamine (B1172632) hydrochloride to form the isoxazole ring. acs.org The ethyl ester of this carboxylic acid can be hydrolyzed using glacial acetic acid. prepchem.com

The corresponding this compound-4-carbonyl chloride can be prepared by reacting the carboxylic acid with oxalyl chloride in anhydrous dichloromethane. acs.org This acyl chloride is a reactive intermediate used to synthesize various carboxamides. smolecule.com For example, N-benzyl-5-cyclopropylisoxazole-4-carboxamides are synthesized by reacting the carbonyl chloride with substituted benzylamines in the presence of pyridine. acs.org

Research Findings on this compound Derivatives

Recent research has focused on the herbicidal activity of N-benzyl-5-cyclopropylisoxazole-4-carboxamides. In one study, a series of these compounds were synthesized and tested for their inhibitory effects on various weeds. acs.org Compound I-26 showed 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. acs.org Another compound, I-05 , displayed significant post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at a rate of 150 g/ha, inducing bleaching symptoms characteristic of HPPD inhibition. acs.org

Further studies have explored bis-5-cyclopropylisoxazole-4-carboxamides as potential HPPD inhibitors. acs.org Compounds b9 and b10 from this series exhibited excellent herbicidal activities against Digitaria sanguinalis and Amaranthus retroflexus, with inhibition rates of about 90% at a concentration of 100 mg/L in vitro. acs.orgresearchgate.net Molecular docking studies suggested that these compounds bind effectively to the active site of the HPPD enzyme. acs.orgresearchgate.net

The following table details some of the herbicidal activity data for selected this compound derivatives.

| Compound ID | Target Weed | Activity |

| I-26 | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L acs.org |

| I-05 | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha acs.org |

| b9 | Digitaria sanguinalis, Amaranthus retroflexus | ~90% inhibition at 100 mg/L acs.orgresearchgate.net |

| b10 | Digitaria sanguinalis, Amaranthus retroflexus | ~90% inhibition at 100 mg/L acs.orgresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGXUYQWSMOGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Cyclopropylisoxazole

Advanced Synthetic Strategies for the Isoxazole (B147169) Ring System

The construction of the isoxazole ring is a fundamental step that can be achieved through several modern synthetic routes. These methods offer high efficiency and control over the final molecular structure.

Copper(II)-Catalyzed Cyclization Approaches

Copper-catalyzed reactions are prominent in the synthesis of isoxazole rings. One notable method involves the copper(II)-catalyzed [4+2]-cycloaddition of isoxazoles with 2-alkynylbenzaldehydes. acs.org In this process, it is postulated that the coordination of the isoxazole with copper(II) acetate (B1210297) enhances the π-bond character of the C(3,4) carbons, enabling it to act as an effective 2π-donor. acs.org This strategy allows for the regioselective formation of complex naphthalene (B1677914) derivatives from substituted isoxazoles. acs.org Another copper-catalyzed approach involves a [3+2] cycloaddition of alkynes with nitrile oxides, which are generated in situ from the reaction between a copper carbene and a nitroso radical. acs.org This three-component reaction provides a direct and highly regioselective pathway to isoxazoles in a single step. acs.org Furthermore, a one-pot oxidation and cyclization sequence starting from propargylamines, mediated by a copper(I) chloride catalyst, has been developed for synthesizing a variety of isoxazoles. thieme-connect.comorganic-chemistry.org This method is valued for its tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

Domino Isomerization Reaction Sequences

Domino reactions, also known as tandem or cascade reactions, provide an efficient means of synthesizing complex molecules from simple starting materials in a single operation. In the context of isoxazole chemistry, iron(II)-catalyzed domino isomerization of 5-alkoxyisoxazoles has been utilized. This process involves the in-situ generation of a 2H-azirine intermediate from the isoxazole, which then reacts with other components in the mixture. beilstein-journals.org For example, the reaction of 5-methoxyisoxazoles with phenacylimidazolium salts under relay catalysis with FeCl2 and Et3N leads to the formation of 5-alkoxycarbonylpyrrol-3-ylimidazolium bromides. beilstein-journals.org Similarly, Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-amino-isoxazoles can yield isoxazole-4-carboxylic acid derivatives. nanobioletters.com These domino strategies are advantageous due to their operational simplicity and high atom economy. thieme-connect.com An electrochemical annulation via a four-component domino reaction has also been developed for the assembly of 3,5-disubstituted isoxazoles, highlighting the versatility of domino reactions in heterocyclic synthesis. nih.govresearchgate.net

Targeted Cyclization Reactions from Precursors

The synthesis of the isoxazole ring can also be achieved through targeted cyclization reactions starting from specifically designed acyclic precursors. A common and foundational method is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nanobioletters.com More advanced strategies include the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which provides a selective route to substituted isoxazoles under mild conditions. organic-chemistry.org Another targeted approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which is noted for its high regioselectivity and use of readily available starting materials. organic-chemistry.org

Synthesis of Key Intermediates

The synthesis of functionalized 5-cyclopropylisoxazole derivatives often proceeds through key intermediates, such as the corresponding carboxylic acid and its activated form, the carbonyl chloride.

Preparation of this compound-4-carboxylic Acid

A widely used method for the preparation of this compound-4-carboxylic acid begins with the reaction of methyl 3-cyclopropyl-3-oxopropanoate and 1,1-dimethoxy-N,N-dimethylmethanamine. acs.orgacs.org The resulting intermediate is then treated with hydroxylamine hydrochloride in a mixture of methanol (B129727) and water. acs.orgacs.org The subsequent cyclization and hydrolysis, upon refluxing in a mixture of acetic acid and concentrated hydrochloric acid, yields the desired this compound-4-carboxylic acid. acs.org This key intermediate is a solid with a melting point of 161-165 °C. sigmaaldrich.com

Functional Group Transformations and Derivatization

The conversion of isoxazole carboxylic acids, such as this compound-4-carboxylic acid, into their corresponding esters is a fundamental transformation for creating a diverse range of derivatives. A primary method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is reversible and typically requires heating. chemguide.co.uk Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com

For instance, the synthesis of ethyl this compound-3-carboxylate has been documented. echemi.comchemicalbook.com This process can involve the hydrolysis of an existing ester to the carboxylic acid, followed by re-esterification. One specific method describes stirring ethyl this compound-3-carboxylate with aqueous sodium hydroxide, followed by acidification to yield this compound-3-carboxylic acid. chemicalbook.com This carboxylic acid can then be subjected to esterification with a different alcohol to produce a new ester derivative.

The reaction conditions for esterification can be optimized to favor product formation. Using a large excess of the alcohol can shift the equilibrium towards the ester. masterorganicchemistry.com Alternatively, removing water as it is formed, for example by distillation, can also drive the reaction to completion. masterorganicchemistry.com The choice of alcohol allows for the introduction of various alkyl or aryl groups, leading to a library of ester derivatives with potentially different physicochemical properties.

Table 1: Examples of Esterification Reactions of Isoxazole Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Ester Product |

| This compound-4-carboxylic acid | Ethanol | H₂SO₄ | Ethyl this compound-4-carboxylate |

| This compound-3-carboxylic acid | Methanol | TsOH | Methyl this compound-3-carboxylate |

| Ethanoic acid | Ethanol | Concentrated H₂SO₄ | Ethyl ethanoate |

Nucleophilic substitution reactions on the isoxazole ring itself are less common than transformations of its substituents. The isoxazole ring is an electron-rich aromatic system, making it generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. youtube.comyoutube.com However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. This type of reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer-type complex), followed by the departure of a leaving group. youtube.comnih.gov For this to occur on the isoxazole ring, a good leaving group (like a halogen) must be present at one of the ring positions.

While direct nucleophilic substitution on the this compound ring is not extensively documented in the provided results, the principles of SNAr on heterocyclic rings are well-established. youtube.comnih.gov The reactivity of the isoxazole ring towards nucleophiles would be influenced by the position of the leaving group and the nature of the nucleophile. Strong nucleophiles are generally required for such transformations. youtube.com

It is important to distinguish this from nucleophilic substitution reactions occurring on substituents attached to the isoxazole ring. For example, if a halomethyl group were present on the ring, it would readily undergo nucleophilic substitution via SN1 or SN2 pathways, but this is a reaction of the side chain, not the aromatic ring itself.

Table 2: General Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description |

| Substrate | Must contain an aromatic ring with a good leaving group (e.g., halide). |

| Electron-Withdrawing Groups | Presence of these groups on the ring activates it towards nucleophilic attack. youtube.com |

| Nucleophile | Typically a strong nucleophile is required. youtube.com |

| Solvent | The choice of solvent can influence the reaction rate and outcome. |

Oxidation reactions involving the this compound scaffold can target either the isoxazole ring or its substituents. The isoxazole ring itself is relatively stable to oxidation, but the cyclopropyl (B3062369) group can be susceptible to oxidative cleavage under harsh conditions. More commonly, oxidation is employed to modify functional groups attached to the isoxazole core.

For example, if a methyl group were present on the isoxazole ring, it could be oxidized to a carboxylic acid. This transformation would provide a handle for further derivatization, such as the esterification reactions discussed previously. While specific examples of the oxidation of this compound were not detailed in the search results, the oxidation of substituted aromatic compounds is a well-known synthetic strategy.

Furthermore, oxidative processes can be involved in the derivatization of products obtained from this compound. For instance, if the isoxazole ring were to be opened reductively, the resulting enaminone could be subject to various oxidative transformations. mdpi.com The study of oxidant-derived products is also relevant, as seen in the investigation of 5-aminosalicylic acid, where oxidation can lead to the formation of new compounds. nih.gov

Table 3: Potential Oxidation Reactions on Substituted Isoxazoles

| Starting Material | Oxidizing Agent | Potential Product |

| 5-Cyclopropyl-3-methylisoxazole | KMnO₄ | This compound-3-carboxylic acid |

| This compound with a hydroxymethyl group | PCC | This compound carbaldehyde |

Derivatives of 5 Cyclopropylisoxazole: Design, Synthesis, and Structural Elucidation

Design Principles for Novel 5-Cyclopropylisoxazole Analogues

The rational design of novel analogues of this compound leverages established medicinal chemistry strategies to optimize biological activity, selectivity, and pharmacokinetic profiles. Key principles include bioisosteric replacement and pharmacophore splicing to create new chemical entities with improved characteristics.

Bioisosteric Replacements and Pharmacophore Splicing Strategies

Bioisosterism is a fundamental strategy in drug design that involves substituting a functional group within a molecule with another group that possesses similar physical, chemical, and electronic properties. ctppc.org This approach is employed to enhance efficacy, reduce toxicity, or improve the pharmacokinetic profile of a lead compound. ctppc.orgufrj.br In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule to modulate its interaction with biological targets.

A related and powerful design strategy is pharmacophore splicing or linking. This approach involves identifying the key pharmacophoric elements from two or more different molecules known to have desirable biological activities and combining them into a single hybrid molecule. acs.orgnih.gov The goal is to create a new chemical entity that retains the beneficial properties of the parent molecules, potentially leading to a multi-target agent or a compound with an enhanced activity profile. acs.org

A notable application of this strategy is in the design of certain N-benzyl-5-cyclopropylisoxazole-4-carboxamides. acs.orgnih.gov Researchers have successfully designed these compounds by connecting the pharmacophores of isoxaflutole (B1672639) (IFT), a known herbicide, and N-isobutyl-N-(4-chloro-benzyl)-4-chloro-2-pentenamide. acs.orgnih.gov This multi-target design strategy aimed to combine the functional features of both parent structures, leading to the development of novel herbicidal agents. acs.org

Linker Modifications in Bis-Isoxazole Systems

Research into bis(isoxazoles) as promising ligands for the AMPA receptor has demonstrated the importance of linker diversity. nih.gov Synthetic strategies have been developed to incorporate a variety of linkers, including:

Aromatic linkers: Phenylene-based linkers provide rigidity and defined spatial orientation of the isoxazole (B147169) moieties. nih.gov

Linear linkers: Simple aliphatic chains of varying lengths can be used to modulate the distance and flexibility between the two isoxazole units. nih.gov

Functionalized linkers: Linkers containing heteroatoms, such as those found in acyclic diamines and disulfides, can introduce specific hydrogen bonding capabilities or alter the electronic properties of the system. nih.gov

The synthesis of these systems often involves the reaction of a functionalized isoxazole precursor with a bifunctional linking agent. nih.gov For example, 5-nitroisoxazoles can undergo nucleophilic aromatic substitution (SNAr) reactions with various O,O-, N,N-, and S,S-bis(nucleophiles) to generate a wide array of bis(isoxazole) derivatives with diverse aromatic and aliphatic linkers. nih.gov The choice of linker is a key variable in optimizing the potency and selectivity of these bivalent ligands.

Synthesis and Characterization of Specific Derivative Classes

The design principles outlined above have been applied to the synthesis of several distinct classes of this compound derivatives. The following sections detail the synthetic methodologies and structural characterization of these compounds.

Bis-5-Cyclopropylisoxazole-4-carboxamides

While specific literature on "bis-5-cyclopropylisoxazole-4-carboxamides" is not extensively detailed, their synthesis can be projected based on established methods for forming bis-carboxamides from carboxylic acids and diamines. The general approach involves coupling two molecules of this compound-4-carboxylic acid with a suitable diamine linker.

The key starting material, this compound-4-carboxylic acid, serves as the isoxazole building block. The synthesis would proceed via the formation of an amide bond between the carboxylic acid group of two isoxazole units and a primary or secondary diamine. A general synthetic scheme would involve:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound-4-carboxylic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to a more reactive species such as an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Coupling with a Diamine: The activated carboxylic acid derivative is then reacted with a diamine (H₂N-Linker-NH₂). The nature of the "Linker" can be varied (e.g., alkyl, aryl) to alter the spacing and flexibility between the two isoxazole carboxamide moieties. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Alternatively, direct coupling methods using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be employed to form the bis-amide directly from the carboxylic acid and the diamine.

The resulting bis-5-cyclopropylisoxazole-4-carboxamide structures would be characterized using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their chemical identity and purity.

N-Benzyl-5-Cyclopropylisoxazole-4-carboxamides

A significant amount of research has been dedicated to the synthesis and characterization of N-benzyl-5-cyclopropylisoxazole-4-carboxamides due to their potential herbicidal activity. acs.orgnih.gov A total of 27 derivatives of this class have been prepared and studied. acs.org

The synthesis of these compounds is typically achieved through a straightforward amide coupling reaction between this compound-4-carboxylic acid and a variety of substituted benzylamines. acs.orgnih.gov The general synthetic route is as follows:

The this compound-4-carboxylic acid is converted to its corresponding acyl chloride.

The acyl chloride is then reacted with a substituted benzylamine (B48309) in the presence of a base, such as triethylamine, to yield the final N-benzyl-5-cyclopropylisoxazole-4-carboxamide product.

The structures of the synthesized compounds are routinely confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. acs.org Research has shown that some of these compounds exhibit significant biological activity. For instance, compound I-26 demonstrated 100% inhibition against certain weeds at a concentration of 10 mg/L, while compound I-05 showed excellent post-emergence herbicidal activity at a rate of 150 g/ha, causing bleaching symptoms on treated weeds. acs.orgnih.gov

| Compound ID | Substituent on Benzyl Ring | Reported Activity |

|---|---|---|

| I-05 | 2-Fluoro | Excellent post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at 150 g/ha. acs.orgnih.gov |

| I-26 | 2,3,4,5,6-Pentafluoro | 100% inhibition against Portulaca oleracea and Abutilon theophrasti at 10 mg/L. acs.orgnih.gov |

Substituted Isoxazolyl Steroids

The incorporation of an isoxazole ring into a steroidal framework can lead to compounds with interesting biological properties, including potential applications in oncology. nih.govnih.gov The synthesis of isoxazolyl steroids involves the modification of a steroid precursor to introduce the heterocyclic moiety, typically at the side chain. nih.gov

A common synthetic strategy for creating 3β-hydroxy-5-ene steroids containing an isoxazole fragment in their side chain involves several key steps: nih.govnih.gov

Preparation of a Weinreb Amide: The synthesis often begins with a steroid precursor which is converted into a Weinreb amide. This functional group is a stable and effective acylating agent for the next step.

Conversion to Acetylenic Ketones: The steroidal Weinreb amide is then reacted with an appropriate organometallic reagent, such as a lithium acetylide, to form an acetylenic ketone (ynone). This step introduces the carbon framework necessary for the isoxazole ring.

Cyclization with Hydroxylamine (B1172632): The final key step is the reaction of the acetylenic ketone with hydroxylamine. This reaction proceeds via a 1,2- or 1,4-addition, depending on the solvent and reaction conditions, followed by cyclization and dehydration to form the isoxazole ring attached to the steroid side chain. nih.gov

The final structures of these complex molecules are elucidated through comprehensive spectroscopic analysis, and their stereochemistry is confirmed, often with the aid of X-ray crystallography.

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Preparation of Weinreb Amide | Steroid precursor, N,O-Dimethylhydroxylamine |

| 2 | Conversion to Acetylenic Ketone | Weinreb amide, Lithium acetylide |

| 3 | Isoxazole Ring Formation | Acetylenic ketone, Hydroxylamine (NH₂OH) |

5-Cyclopropyl-isoxazole-4-carbothioic Acid Amide Derivatives (e.g., CHEMBL70708)

The synthesis of this compound-4-carbothioic acid amide derivatives represents an important modification of the core structure, where the carbonyl oxygen of a carboxamide is replaced by sulfur. This substitution can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to modified biological activity.

Ethyl this compound-3-carboxylate and Related Esters

Ethyl this compound-3-carboxylate is a key intermediate for the synthesis of various 3-substituted this compound derivatives. Several synthetic methods have been reported for its preparation.

One efficient method involves a microwave-assisted reaction between ethynylcyclopropane and ethyl 2-nitroacetate in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach provides a direct route to the target ester.

An alternative synthesis starts from ethyl 4-cyclopropyl-2,4-dioxobutanoate, which is reacted with hydroxylamine hydrochloride in ethanol. The reaction is heated to reflux, and after workup and purification by chromatography, it yields ethyl this compound-3-carboxylate.

The structural integrity of the synthesized ester is confirmed by spectroscopic analysis. Furthermore, this ester can be readily hydrolyzed to its corresponding carboxylic acid, this compound-3-carboxylic acid, by treatment with a base such as sodium hydroxide, followed by acidification. This carboxylic acid is a versatile precursor for the synthesis of various amide derivatives.

N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide Analogues

Analogues of N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide are typically synthesized to explore the impact of specific alkyl groups on the amide nitrogen on biological activity. The general synthesis of these compounds relies on standard amide bond formation techniques.

The process begins with this compound-3-carboxylic acid, which is obtained from the hydrolysis of its ethyl ester as described previously. The carboxylic acid is activated to facilitate the reaction with the amine. Common activation methods include conversion to the acid chloride using reagents like oxalyl chloride or thionyl chloride, or the use of peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid derivative is then reacted with sec-butylamine (B1681703) to yield the final N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide product. The structure of the resulting amide is verified using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct connectivity and composition.

N,N-Dicyclohexyl-5-cyclopropyl-isoxazole-3-carboxamide (ML249)

N,N-Dicyclohexyl-5-cyclopropyl-isoxazole-3-carboxamide, also known as ML249 or CYM-5541, is a well-characterized derivative with specific pharmacological activity. chemicalbook.com It is a selective allosteric agonist for the Sphingosine 1-phosphate (S1P) receptor subtype 3 (S1P₃). chemicalbook.com

The synthesis of ML249 follows a standard amidation procedure. The key precursor, this compound-3-carboxylic acid, is coupled with dicyclohexylamine. To achieve this, the carboxylic acid is typically converted into a more reactive form, such as an acid chloride, or reacted in the presence of a coupling agent to facilitate the formation of the amide bond.

The biological significance of ML249 lies in its high selectivity and potency. It demonstrates an EC₅₀ value (half-maximal effective concentration) of 72-132 nM for the S1P₃ receptor. chemicalbook.com Its selectivity is notable, as it is significantly less effective at activating other S1P receptor subtypes, with EC₅₀ values greater than 10 µM for S1P₁, and greater than 25-50 µM for S1P₂, S1P₄, and S1P₅. chemicalbook.com This selectivity makes it a valuable tool for studying the specific roles of the S1P₃ receptor in various physiological processes.

Isoxazolamide Compounds Derived from Commercial Herbicides

The this compound core is a central feature of the commercial herbicide isoxaflutole. researchgate.netmda.state.mn.usnih.gov This has inspired the design and synthesis of novel isoxazolamide compounds with potential herbicidal properties. nih.gov One such series is the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which were designed based on the structure of isoxaflutole. nih.gov

These derivatives are prepared by coupling this compound-4-carboxylic acid with various substituted benzylamines. nih.gov The synthesis involves standard amide bond formation protocols, and the structures of the resulting 27 analogues were confirmed by NMR and MS. nih.gov These compounds have been evaluated for their herbicidal activity against various weed species. nih.gov

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, these studies have provided valuable insights into how different substituents on the isoxazole ring influence their herbicidal and pharmacological effects.

In the case of herbicidal N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, bioassays revealed that specific substitution patterns lead to potent activity. nih.gov For example, compound I-05 showed excellent post-emergence herbicidal activity against weeds like Echinochloa crusgalli and Abutilon theophrasti at a rate of 150 g/ha. nih.gov Interestingly, enzymatic assays showed that I-05 itself does not inhibit the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). Instead, its ring-opened product, II-05 , is a potent inhibitor with an EC₅₀ value of 1.05 μM. nih.gov This indicates that the this compound ring can act as a pro-herbicide, undergoing bioactivation in the target plant. nih.govnih.gov Another derivative, I-26 , exhibited 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. nih.gov

For pharmacologically active derivatives like ML249 (N,N-Dicyclohexyl-5-cyclopropyl-isoxazole-3-carboxamide), the SAR is highly specific. The combination of the N,N-dicyclohexyl group at the 3-position carboxamide and the cyclopropyl (B3062369) group at the 5-position is critical for its potent and selective agonist activity at the S1P₃ receptor. chemicalbook.com The significant drop in activity at other S1P receptor subtypes highlights the strict structural requirements for binding to the S1P₃ allosteric site. chemicalbook.com

Table 1: Herbicidal Activity of Selected this compound Derivatives

| Compound ID | Structure | Target Weeds | Activity/Potency | Reference |

|---|---|---|---|---|

| I-05 | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha | nih.gov |

| II-05 | Ring-opened metabolite of I-05 | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | EC₅₀ = 1.05 μM | nih.gov |

| I-26 | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L | nih.gov |

Table 2: Pharmacological Activity of ML249

| Compound ID | Structure | Target Receptor | Activity/Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| ML249 | N,N-Dicyclohexyl-5-cyclopropyl-isoxazole-3-carboxamide | S1P₃ | 72-132 nM | chemicalbook.com |

| S1P₁ | > 10 µM | chemicalbook.com | ||

| S1P₂, S1P₄, S1P₅ | > 25-50 µM | chemicalbook.com |

Biological Activities and Mechanistic Studies of 5 Cyclopropylisoxazole and Its Analogues

Biological Pathways Affected by 5-Cyclopropylisoxazole Analogues

The diverse biological activities of this compound analogues stem from their ability to interfere with fundamental cellular pathways, including biosynthetic processes and signaling cascades that control cell growth and function.

Certain isoxazole (B147169) derivatives function as herbicides by disrupting the carotenoid biosynthesis pathway in plants. ucanr.edu This pathway is crucial for protecting chlorophyll (B73375) from photo-oxidation. unl.edu The specific target of these isoxazole herbicides is the enzyme 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD). ucanr.edu

HPPD is essential for the synthesis of plastoquinone, which serves as a necessary cofactor for phytoene (B131915) desaturase, a key enzyme in the carotenoid pathway. ucanr.eduunl.edu By inhibiting HPPD, the isoxazole compounds indirectly halt carotenoid production. This leads to the destruction of chlorophyll and membrane fatty acids due to excessive light energy, resulting in the characteristic bleached appearance of the treated plants. ucanr.edu

Key Enzymes in the Carotenoid Biosynthesis Pathway:

Phytoene Synthase (PSY): Catalyzes the first committed step in the pathway. nih.govaocs.org

Phytoene Desaturase (PDS): A key enzyme that is indirectly inhibited by isoxazole herbicides. ucanr.eduaocs.org

4-hydroxyphenyl-pyruvate-dioxygenase (HPPD): The direct target of certain isoxazole herbicides. ucanr.edu

A significant body of research has highlighted the antiproliferative and pro-apoptotic activities of isoxazole derivatives against various cancer cell lines. researchgate.netrsc.orgnih.gov These compounds can induce cell death and arrest cell cycle progression, thereby inhibiting tumor growth.

For instance, certain 3,5-disubstituted isoxazole derivatives have demonstrated potent antiproliferative properties against glioblastoma cells by inducing apoptosis. nih.gov Similarly, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to have significant antiproliferative and pro-apoptotic effects on leukemic cells. researchgate.net The mechanisms often involve the activation of caspases, such as caspase-3/7, and the arrest of the cell cycle at different phases (e.g., S or G2/M phase). researchgate.netnih.gov The antiproliferative activity of these compounds makes them attractive candidates for the development of novel anticancer agents. rsc.org

| Isoxazole Derivative Class | Cancer Cell Line(s) | Observed Effects | Reference |

| 3,5-disubstituted isoxazoles | U87 (Glioblastoma) | Antiproliferative, apoptosis induction | nih.gov |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (Leukemia) | Antiproliferative, pro-apoptotic | researchgate.net |

| Isoxazolyl Steroids | LNCaP, LAPC-4 (Prostate) | Antiproliferative | nih.govnih.gov |

| Benzo[d]isoxazole analogues | HEK293T | Inhibition of HIF-1α transcription | nih.gov |

As introduced previously, steroids containing an isoxazole moiety are effective modulators of the androgen receptor (AR) signaling pathway, a critical driver in the progression of prostate cancer. nih.govresearchgate.netnih.gov The androgenic pathway is a primary target for prostate cancer therapies. nih.gov

Broad-Spectrum Biological Activity Profiles of Isoxazole Moieties

The isoxazole ring is a versatile pharmacophore that imparts a wide range of biological activities to its derivatives, including potent antimicrobial properties. researchgate.netmdpi.com

Isoxazole and its analogues have been extensively studied for their activity against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netarcjournals.org The inherent ability of this nitrogen- and oxygen-containing heterocycle to engage in non-covalent interactions with biological targets like enzymes and receptors contributes to its antimicrobial potential. researchgate.net

Numerous studies have reported the synthesis of novel isoxazole derivatives and their evaluation as antibacterial and antifungal agents. arcjournals.orgmdpi.comindexcopernicus.com For example, certain isoxazole-containing chalcones and their dihydropyrazole derivatives have exhibited significant antibacterial activity, with some compounds showing potency greater than the standard drug ciprofloxacin. mdpi.com The antimicrobial efficacy can be tuned by the nature and position of substituents on the isoxazole ring and any attached moieties. For instance, the introduction of a thiophene (B33073) group or specific halogen substitutions has been shown to enhance antimicrobial activity. mdpi.commdpi.com The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Examples of Microbial Strains Targeted by Isoxazole Derivatives:

Bacteria: Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae. researchgate.netarcjournals.orgmdpi.com

Fungi: Candida albicans, Aspergillus niger. mdpi.commdpi.com

Anti-Inflammatory Effects of Derivatives

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. Research in this area has led to the development of compounds with notable inhibitory effects on inflammatory processes. These compounds often feature modifications to the core this compound structure, enhancing their pharmacological properties.

One significant area of investigation involves this compound-4-carboxamide derivatives. A patent discloses a series of these compounds exhibiting remarkable anti-inflammatory, anti-proliferative, and anti-tumor activities. google.com These derivatives are shown to inhibit inflammatory responses induced by irritants and to prevent delayed hypersensitivity reactions by blocking the activation of immune cells by specific antigens. google.com The core structure of these active compounds is a this compound with a carboxamide group at the 4-position, attached to a substituted phenyl ring.

The anti-inflammatory and anti-arthritic activities of related compounds, such as β-cycloalkyl-β-oxopropionitriles, have also been studied. googleapis.com The synthesis of these molecules has utilized ethyl this compound-4-carboxylate, highlighting the role of the this compound moiety as a key structural component in the development of new anti-inflammatory agents. googleapis.com Furthermore, certain this compound derivatives have been identified as farnesoid X receptor (FXR) agonists. rsc.org FXR is a nuclear receptor with recognized anti-inflammatory properties, and its activation can lead to the repression of inflammatory genes. rsc.org

Below is a table summarizing some of the this compound derivatives with documented anti-inflammatory potential.

| Compound Name | Structure | Key Findings |

| 5-cyclopropyl-N-(4-cyanophenyl)-isoxazole-4-carboxamide | A this compound core with an N-(4-cyanophenyl)carboxamide group at the 4-position. | Exhibits significant anti-inflammatory and anti-proliferative properties. google.com |

| 5-cyclopropyl-N-(4-bromo-3-methylphenyl)-isoxazole-4-carboxamide | Features a 4-bromo-3-methylphenyl group attached to the carboxamide function. | Noted for its anti-inflammatory and anti-tumor potential. google.com |

| 5-cyclopropyl-N-(4-chloro-3-methylphenyl)-isoxazole-4-carboxamide | Contains a 4-chloro-3-methylphenyl substituent on the carboxamide. | Demonstrates anti-inflammatory activity. google.com |

Anticancer Potential of Derivatives

The isoxazole scaffold is a recognized pharmacophore in the development of anticancer agents, and derivatives of this compound have emerged as a promising class of compounds in this domain. researchgate.net Their anticancer effects are often attributed to their ability to interfere with various cellular processes crucial for tumor growth and survival.

A key patent highlights that certain phenyl carboxamide-isoxazole derivatives, specifically those with a this compound core, possess significant anti-proliferative and anti-tumor activity. google.com These compounds have been developed to target and inhibit the uncontrolled growth of cancer cells.

More targeted research has focused on the role of this compound derivatives as inhibitors of specific enzymes implicated in cancer. For instance, derivatives have been synthesized to target SMYD3 (SET and MYND domain containing 3), a histone methyltransferase that is overexpressed in various cancers. unibo.it In these studies, the cyclopropyl (B3062369) group on the isoxazole ring was found to be crucial for the compound's stable anchorage in the active site of the SMYD3 enzyme. unibo.it One such derivative, tert-butyl 4-(this compound-3-carboxamido)piperidine-1-carboxylate, serves as a scaffold for developing these targeted inhibitors. unibo.it

Structure-activity relationship (SAR) studies on isoxazole-based compounds as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC) have also underscored the importance of the substituent at the 5-position of the isoxazole ring. nih.gov In a comparison of various substituents, the cyclopropyl group was found to contribute favorably to the inhibitory effects on EPAC2, which is involved in cancer cell proliferation and migration. nih.gov

The following table presents examples of this compound derivatives and their investigated anticancer potential.

| Compound Name | Target/Mechanism of Action | Key Findings |

| 5-cyclopropyl-N-(4-nitrophenyl)-isoxazole-4-carboxamide | General anti-proliferative | Exhibits anti-tumor activity. google.com |

| 5-cyclopropyl-N-(4-cyano-3-methylphenyl)-isoxazole-4-carboxamide | General anti-proliferative | Shows notable anti-tumor potential. google.com |

| tert-butyl 4-(this compound-3-carboxamido)piperidine-1-carboxylate | SMYD3 Inhibition | Serves as a key intermediate for SMYD3 inhibitors; the cyclopropyl group is essential for binding. unibo.it |

| 2-(5-cyclopropylisoxazol-3-yl)-2-oxo-N'-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide | EPAC2 Antagonism | The cyclopropyl group contributes to potent EPAC2 inhibitory effects. nih.gov |

Computational and Theoretical Investigations of 5 Cyclopropylisoxazole

Advanced Computational Chemistry Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a important tool in pharmaceutical chemistry for understanding chemical reactivity, kinetic stability, and physicochemical properties of organic compounds. researchgate.net

While specific DFT studies on 5-cyclopropylisoxazole are not extensively documented in publicly available literature, the application of DFT to isoxazole (B147169) and its derivatives provides a clear framework for how such an analysis would be conducted. dergipark.org.tr DFT calculations are employed to optimize the 3D structure of the molecule and to compute molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for predicting the molecule's reactivity and stability. researchgate.net

A theoretical DFT analysis of this compound would involve calculating these frontier molecular orbitals to understand its electron-donating and accepting capabilities. The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule might interact with a biological target.

Table 1: Theoretical DFT Parameters and Their Significance for this compound

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrostatic interactions. |

This table is a representation of the typical outputs of a DFT analysis and their interpretations in the context of medicinal chemistry.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. numberanalytics.com In drug discovery, MD simulations are instrumental in assessing the stability of a ligand-protein complex and characterizing the binding interactions. nih.gov

For a potential drug candidate like a derivative of this compound bound to a target protein, an MD simulation would be performed to observe the conformational changes and the persistence of key interactions. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov

Table 2: Key Metrics from Molecular Dynamics Simulations for a this compound Derivative-Protein Complex

| Metric | Description | Interpretation of a Favorable Result |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value for the ligand and protein backbone indicates a stable binding complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site residues suggest that the ligand binding stabilizes that region of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds throughout the simulation indicate strong and stable interactions. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the free energy of binding of the ligand to the protein. | A more negative binding free energy value suggests a stronger and more favorable interaction. nih.gov |

This table outlines common analyses performed in MD simulations to assess the stability of a ligand-protein complex.

In Silico Ligand Directing Evolution (AILDE) for Compound Optimization

Auto In Silico Ligand Directing Evolution (AILDE) is a computational strategy designed to accelerate the hit-to-lead optimization process in drug discovery. nih.govacs.org This approach uses minor chemical modifications on a hit compound's scaffold to rapidly explore the surrounding chemical space and identify new lead compounds with improved potency and drug-like properties. nih.govnih.gov The AILDE workflow typically involves conformational sampling through molecular dynamics simulations, fragment-based ligand modification, and binding free energy predictions. nih.gov

A notable application of AILDE led to the discovery of a highly potent c-Met kinase inhibitor, compound 5g. Starting from a hit compound, the AILDE process guided the synthesis of only eight new compounds to find 5g, which demonstrated a roughly 1000-fold improvement in in vitro activity. nih.govacs.org This highlights the efficiency of the AILDE approach in navigating the vast chemical space to quickly identify promising lead candidates. acs.org The predicted binding mode of the optimized compound was later confirmed by X-ray crystallography, validating the reliability of the AILDE strategy. acs.org

Table 3: Example of Compound Optimization using AILDE for c-Met Kinase Inhibitors

| Compound | Modification | c-Met Kinase IC50 (nM) | Fold Improvement |

| Hit Compound | - | >10,000 | - |

| 5g | Optimized via AILDE | 11.2 | ~1000x |

Data adapted from a study on the discovery of c-Met kinase inhibitors using the AILDE approach. nih.govacs.orgacs.org This table serves as an example of how AILDE can be applied to optimize a hit compound.

Structure-Based Rational Design Strategies

Structure-based rational design is a cornerstone of modern drug discovery, utilizing the three-dimensional structure of a biological target to design and optimize inhibitors. nih.govicm.edu.pl For this compound, if it were identified as a fragment or hit compound binding to a specific protein, structure-based design would be employed to elaborate on its structure to enhance its binding affinity and selectivity.

This process often begins with molecular docking studies to predict the binding pose of the initial compound within the target's active site. rsc.org The identified binding mode reveals key interactions, such as hydrogen bonds and hydrophobic contacts, as well as unoccupied pockets in the binding site. nih.gov Medicinal chemists then use this information to design new analogs with modifications aimed at forming additional favorable interactions. For instance, a hydroxyl group might be added to form a new hydrogen bond, or a more lipophilic group could be introduced to better occupy a hydrophobic pocket.

The design of novel isoxazole-containing inhibitors for various targets, such as protein kinases and carbonic anhydrase, has been successfully guided by such strategies. acs.orgnih.gov These studies demonstrate a common workflow: identification of a hit, computational analysis of its binding mode, rational design of new derivatives, chemical synthesis, and subsequent biological evaluation. nih.govnih.gov

Analytical and Spectroscopic Characterization of 5 Cyclopropylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of organic molecules, including 5-cyclopropylisoxazole and its derivatives. It provides granular insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) of protons are influenced by their local electronic environment.

For the cyclopropyl (B3062369) group attached to the isoxazole (B147169) ring, the protons exhibit characteristic shifts. Due to the ring strain and anisotropic effects of the cyclopropane (B1198618) ring, the signals for these protons are typically found in a distinct region of the NMR spectrum. nih.gov The anisotropic effects of the cyclopropane ring can significantly influence the chemical shifts of its own protons, often causing them to appear at higher field (lower ppm) than typical alkyl protons. nih.gov

In derivatives of this compound, the chemical shifts of the cyclopropyl protons and the isoxazole ring proton can be influenced by the nature and position of substituents. For instance, in a study of (3-para-tolyl-isoxazol-5-yl)-methanol, the isoxazole ring proton appeared as a singlet at 6.47 ppm. sciarena.com In another example, the isoxazole ring proton in a different derivative was observed as a singlet at 6.59 ppm. sciarena.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isoxazole Ring Proton (H-4) | 6.4 - 6.6 | Singlet (s) | The exact shift depends on the substituents on the isoxazole ring. sciarena.com |

| Cyclopropyl Protons | 0.8 - 2.5 | Multiplet (m) | The complex splitting patterns are due to geminal and vicinal coupling. |

| Methine Proton (Cyclopropyl) | ~1.5 - 2.5 | Multiplet (m) | The proton directly attached to the isoxazole ring. |

| Methylene Protons (Cyclopropyl) | ~0.8 - 1.5 | Multiplet (m) | The four protons of the two CH₂ groups in the cyclopropyl ring. |

Note: The exact chemical shifts can vary depending on the solvent used and the specific structure of the derivative.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, often allowing for the resolution of every unique carbon atom. libretexts.org

The carbon atoms of the isoxazole ring in this compound and its derivatives exhibit characteristic chemical shifts. Generally, carbons in heterocyclic aromatic rings resonate in the downfield region of the spectrum. oregonstate.edu The C-5 carbon, being attached to the electronegative oxygen atom and the cyclopropyl group, will have a distinct chemical shift. The C-3 and C-4 carbons will also show characteristic signals.

In a study of a (3-para-tolyl-isoxazole-5-yl) derivative, aromatic carbons were found to resonate at 97.8 ppm, 100.8 ppm, 125.4 ppm, 128.3 ppm, and 139.0 ppm, while the carbonyl group resonated at 177.7 ppm. sciarena.com The chemical shifts of the cyclopropyl carbons are typically found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| C-3 (Isoxazole) | ~150 - 160 | Influenced by the nitrogen atom. |

| C-4 (Isoxazole) | ~100 - 110 | Typically the most upfield of the isoxazole ring carbons. |

| C-5 (Isoxazole) | ~170 - 180 | Attached to the oxygen and cyclopropyl group, leading to a downfield shift. |

| Methine Carbon (Cyclopropyl) | ~10 - 20 | The carbon atom of the cyclopropyl group attached to the isoxazole ring. |

| Methylene Carbons (Cyclopropyl) | ~5 - 15 | The two CH₂ carbons of the cyclopropyl ring. |

Note: These are approximate ranges and can be influenced by substituents and the solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental formula of a molecule, as different combinations of atoms will have slightly different exact masses. This is a crucial step in confirming the identity of a newly synthesized compound like a this compound derivative. nih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of molecules, minimizing fragmentation and providing a clear molecular ion peak. acs.org

Mass Spectrometry for Covalent Binding Studies

Mass spectrometry can be employed to study the covalent binding of molecules to proteins. In such studies, a protein is incubated with the compound of interest, and then the protein is analyzed by MS. If the compound has formed a covalent bond, the mass of the protein will increase by the mass of the bound molecule. Tandem mass spectrometry (MS/MS) can then be used to fragment the modified protein to identify the specific amino acid residue to which the compound has attached. This technique is valuable in fields like drug discovery to understand the mechanism of action of covalent inhibitors. While specific studies on this compound were not found, the general principle is applicable to isoxazole-containing compounds. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of bonds.

The IR spectrum of a this compound derivative will show characteristic absorption bands for the isoxazole ring and the cyclopropyl group. The isoxazole ring exhibits several characteristic vibrations:

C=N stretching: Typically observed in the range of 1580-1650 cm⁻¹.

N-O stretching: Usually appears around 1153 cm⁻¹. rjpbcs.com

C-O-N stretching and ring vibrations: These can give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). For isoxazole itself, bands have been observed at 1370.9 cm⁻¹ and 764.9 cm⁻¹. researchgate.netresearchgate.net

The cyclopropyl group will have C-H stretching vibrations slightly above 3000 cm⁻¹ and characteristic ring deformation (scissoring) vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Isoxazole Ring | C=N Stretch | 1580 - 1650 | |

| Isoxazole Ring | N-O Stretch | ~1153 | rjpbcs.com |

| Isoxazole Ring | C-N Stretch | ~1276 | rjpbcs.com |

| Isoxazole Ring | C-O Stretch | ~1068 | rjpbcs.com |

| Cyclopropyl Group | C-H Stretch | >3000 | |

| Aromatic Ring (if present) | C-H Stretch | ~3002 | rjpbcs.com |

The combination of these spectroscopic techniques provides a comprehensive and detailed characterization of this compound and its derivatives, confirming their structure and purity.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, providing robust methods for assessing purity and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of this compound and its derivatives. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the polarity and structural characteristics of the analyte.

A representative HPLC method for the analysis of an isoxazole derivative, such as 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), utilizes tandem mass spectrometry (HPLC-MS/MS) for detection, offering high sensitivity and selectivity. arxiv.org The chromatographic separation can be achieved using a C18 reversed-phase column with a gradient elution system. arxiv.org For instance, a mobile phase consisting of 0.1% aqueous formic acid and methanol (B129727) is effective for separating the compound and its metabolites. arxiv.org

For the analysis of compounds containing a carboxylic acid moiety, such as this compound-4-carboxylic acid, a reversed-phase HPLC method with UV detection is also suitable. A C8 or C18 column can be employed with a mobile phase consisting of a buffer, such as potassium phosphate, and an organic modifier like acetonitrile (B52724) or methanol, adjusted to an acidic pH. nih.gov

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of this compound and its derivatives.

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) or similar reversed-phase column arxiv.org |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile arxiv.org |

| Elution | Gradient arxiv.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV (e.g., 220 nm, 254 nm) or Mass Spectrometry (MS) nih.gov |

| Injection Volume | 5 - 20 µL |

This table presents a generalized HPLC method and may require optimization for specific derivatives of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of this compound and its derivatives. rsc.org By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can visualize the consumption of starting materials and the formation of the desired product.

The choice of the mobile phase (eluent) is critical for achieving good separation of the components of the reaction mixture. For isoxazole derivatives, a common stationary phase is silica (B1680970) gel 60 F254. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, is typically used as the eluent. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.3 and 0.5.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), especially for aromatic compounds like isoxazoles which are often UV-active. researchgate.net Alternatively, staining with iodine vapor can be used as a general-purpose visualization method. researchgate.net

A typical procedure for monitoring the synthesis of an isoxazole derivative using TLC would involve:

Preparing a developing chamber with the chosen eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

Spotting the starting material(s) and the reaction mixture on a baseline drawn on the TLC plate.

Placing the plate in the developing chamber and allowing the solvent front to ascend near the top of the plate.

Removing the plate, marking the solvent front, and allowing it to dry.

Visualizing the separated spots under UV light and/or in an iodine chamber.

The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Other Spectroscopic and Analytical Methods

Beyond the standard chromatographic and spectroscopic techniques, other advanced analytical methods are emerging to provide deeper structural insights into this compound and its derivatives.

Predicted Collision Cross Section (CCS) Profiling

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org The collision cross section (CCS) is a key parameter derived from IM-MS measurements and represents the effective area of the ion as it travels through a buffer gas. wikipedia.org This value is a characteristic physical property of an ion and can be used as an additional identifier to complement mass-to-charge ratio and retention time, thereby increasing the confidence in compound identification. youtube.com

In recent years, the development of machine learning algorithms has enabled the prediction of CCS values for small molecules with a high degree of accuracy, often with a relative error of less than 5%. researchgate.net Several prediction models and databases, such as AllCCS and DeepCCS, are available for this purpose. mdpi.comacs.org These tools typically use the chemical structure (e.g., in SMILES format) as input to predict the CCS value for different adducts (e.g., [M+H]+, [M+Na]+).

The predicted CCS value for this compound or its derivatives can be a valuable tool in several applications:

Compound Identification: In complex mixtures, matching the experimentally measured CCS value with the predicted value can help to confirm the identity of a compound, especially when authentic standards are not available.

Isomer Differentiation: Isomers often have identical masses and similar chromatographic behavior but can exhibit different CCS values due to their distinct three-dimensional shapes. Predicted CCS profiling can aid in distinguishing between structural isomers.

Drug Discovery and Metabolomics: In drug metabolism studies, predicted CCS values can help in the tentative identification of metabolites.

The process of utilizing predicted CCS profiling generally involves:

Obtaining the chemical structure of the target compound (e.g., this compound).

Using a machine learning-based CCS prediction tool to calculate the theoretical CCS value for the expected ion.

Analyzing the sample using IM-MS to obtain an experimental CCS value.

Comparing the experimental and predicted CCS values to support structural elucidation.

The increasing availability and accuracy of predicted CCS databases are making this technique an increasingly integral part of the analytical workflow for the characterization of novel chemical entities.

Applications in Chemical Biology and Agricultural Science

Development of Novel Herbicidal Agents

The 5-cyclopropylisoxazole moiety is a key component in the creation of new herbicides, primarily targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD Inhibitor Development as a Primary Application

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical target for the development of novel herbicides. nih.govacs.org HPPD inhibitors disrupt the biosynthesis of carotenoids in plants, leading to bleaching symptoms and eventual death. flemingcollege.ca The this compound structure is a foundational element in a significant class of HPPD-inhibiting herbicides. nih.gov

Research has focused on designing and synthesizing various derivatives of this compound to discover more effective HPPD inhibitors. nih.govacs.org For instance, a series of bis-5-cyclopropylisoxazole-4-carboxamides were synthesized and showed excellent herbicidal activities against weeds like Digitaria sanguinalis and Amaranthus retroflexus. nih.govacs.org Two compounds from this series, b9 and b10, demonstrated approximately 90% inhibition of these weeds at a concentration of 100 mg/L in laboratory tests, outperforming the commercial herbicide isoxaflutole (B1672639). nih.govacs.org In greenhouse assays, these compounds achieved 85-90% inhibition at an application rate of 90 g (ai)/ha. nih.govacs.org

The commercial herbicide isoxaflutole, which contains the this compound core, is used for pre-emergence control of a wide array of broadleaf and grass weeds in crops such as corn and sugarcane. researchgate.net The discovery of isoxaflutole spurred further investigation into isoxazole (B147169) derivatives as HPPD inhibitors. flemingcollege.caresearchgate.net

Strategies for Broad-Spectrum Weed Control

A key objective in herbicide development is achieving broad-spectrum weed control, effectively managing both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds. flemingcollege.ca The development of herbicides based on the this compound scaffold has been a part of this effort. flemingcollege.ca

One strategy involves creating compounds that can control a wide range of weed species. For example, isoxaflutole is known for its ability to control a variety of important broadleaf and grass weeds. researchgate.net Furthermore, research into novel this compound derivatives aims to expand this spectrum. For instance, in the development of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, compound I-05 showed excellent post-emergence herbicidal activity against both Echinochloa crusgalli (a grass) and Abutilon theophrasti (a broadleaf weed) at a rate of 150 g/ha. nih.gov

Another approach is the design of multi-target herbicides. By combining the pharmacophores of different herbicides, researchers aim to create compounds with multiple modes of action, potentially leading to broader weed control and helping to manage herbicide resistance. flemingcollege.canih.gov For example, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed by connecting the pharmacophores of isoxaflutole and another herbicide. nih.gov This multitarget design strategy is a promising avenue for developing new agrochemicals. nih.gov

Design of Prodrugs for Herbicidal Activity

The concept of a prodrug, an inactive compound that is converted into an active form within the plant, is a significant strategy in herbicide design. flemingcollege.ca This approach is particularly relevant for isoxazole-based herbicides. flemingcollege.canih.gov

Isoxaflutole itself is a prodrug. flemingcollege.caresearchgate.net In the plant and soil, it is converted to a diketonitrile (DKN) derivative, which is the actual active molecule that inhibits the HPPD enzyme. flemingcollege.ca This conversion is a key aspect of its herbicidal activity.

Following this principle, researchers have designed other this compound derivatives as prodrugs. flemingcollege.canih.gov For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were synthesized where the isoxazole ring is designed to open, forming the active HPPD-inhibiting species. nih.gov Enzymatic bioassays confirmed that while the parent compound (I-05) did not inhibit HPPD, its isoxazole ring-opening product (II-05) was an effective inhibitor with an EC50 value comparable to the commercial herbicide mesotrione. nih.gov This demonstrates the successful application of the prodrug strategy in developing new herbicides based on the this compound scaffold.

Chemical Probes and Tools for Biological Research

Beyond agricultural applications, the this compound scaffold and related structures are valuable in the broader field of chemical biology, serving as the basis for chemical probes to study complex biological processes.

Applications in Proteomics Research

Chemical proteomics utilizes small-molecule probes to investigate protein function and interactions within a complex biological system. whiterose.ac.uk These probes can be used to identify the protein targets of small molecules. whiterose.ac.uk The design of such probes often involves incorporating a reactive group that can covalently bind to target proteins, allowing for their subsequent identification and analysis. whiterose.ac.uk

While direct examples of this compound in proteomics probes are not prevalent in the provided search results, the principles of chemical probe design are relevant. The development of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which act as prodrugs and whose active form binds to the HPPD enzyme, aligns with the concept of using small molecules to probe protein function. nih.gov This research demonstrates how a specific chemical scaffold can be modified to interact with a target protein, a fundamental concept in chemical proteomics. nih.gov

Tools for Studying Protein Interactions and Functions

Chemical probes are essential tools for dissecting protein-protein interactions and understanding their functional consequences. nih.gov These probes can be designed to either disrupt or stabilize protein complexes, providing insights into their biological roles. nih.gov

The this compound moiety is a significant structural motif that has garnered attention in both medicinal chemistry and agricultural science. Its unique combination of a strained cyclopropyl (B3062369) ring and an electron-rich isoxazole heterocycle imparts favorable physicochemical properties, making it a valuable building block in the design and synthesis of novel bioactive compounds.

Precursors for Drug Development

The this compound scaffold serves as a versatile precursor for the development of new pharmaceutical agents. The isoxazole ring system is a key component in numerous bioactive natural products and synthetic drugs, acting as a pharmacophore that can engage in various interactions with biological targets. chemicalbook.com Its derivatives are important intermediates in organic synthesis, enabling the construction of more complex molecules. taylorandfrancis.com

A notable example of its application as a precursor is in the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. In a study focused on developing new herbicides, researchers utilized this compound-4-carboxylic acid as a starting material. nih.gov This acid was reacted with various substituted benzylamines to produce a series of carboxamide derivatives. nih.gov This research underscores how the this compound core can be chemically modified to generate a library of compounds for screening and development in agrochemical research. nih.gov

The chemical reactivity of the isoxazole ring, including its susceptibility to ring cleavage under certain conditions, further expands its utility as a synthetic intermediate. nih.gov This property allows for the transformation of the isoxazole core into other functional groups, providing a pathway to a diverse range of molecular architectures for drug discovery.

Lead Structure Identification for Therapeutic Targets

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The isoxazole nucleus is considered a valuable scaffold in the identification of lead structures due to its presence in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net

The process of lead identification often involves high-throughput screening of compound libraries. beilstein-journals.org The inclusion of this compound derivatives in such libraries increases the chemical diversity and the probability of identifying novel hits against a wide range of therapeutic targets. The isoxazole moiety itself is a key pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.govnih.gov

Potential Contributions to Materials Science and Engineering

Beyond its applications in the life sciences, the isoxazole ring system, including derivatives like this compound, exhibits properties that are of interest in materials science and engineering. The unique electronic and structural features of isoxazoles make them promising candidates for the development of advanced materials.

Isoxazole derivatives have been investigated for their potential use in a variety of materials science applications, as detailed in the table below. researchgate.net